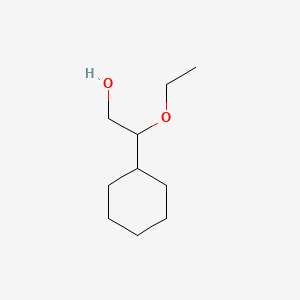
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid is a boronic acid derivative of quinazolinone, a heterocyclic compound. Quinazolinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinazolinones is the Niementowski reaction, which involves the cyclization of anthranilic acid derivatives with amides . The boronic acid group can be introduced using Suzuki-Miyaura coupling, a widely used method for forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of green chemistry approaches, such as microwave-induced synthesis and deep eutectic solvents, can also be considered to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the quinazolinone core .
Applications De Recherche Scientifique
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes . The quinazolinone core can interact with various biological targets, contributing to its diverse pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one.
Boronic Acids: Other boronic acid derivatives used in Suzuki-Miyaura coupling.
Uniqueness
(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid is unique due to the combination of the quinazolinone core and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propriétés
Formule moléculaire |
C10H11BN2O3 |
|---|---|
Poids moléculaire |
218.02 g/mol |
Nom IUPAC |
(2,3-dimethyl-4-oxoquinazolin-7-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O3/c1-6-12-9-5-7(11(15)16)3-4-8(9)10(14)13(6)2/h3-5,15-16H,1-2H3 |
Clé InChI |
FUTYIAGCRGUOOJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C(=O)N(C(=N2)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxaspiro[4.4]nonan-4-one](/img/structure/B13463626.png)


![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B13463635.png)

amine hydrochloride](/img/structure/B13463641.png)

![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)

![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)
![1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)

![3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)
![tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate](/img/structure/B13463710.png)
